(2-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane
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Overview
Description
(2-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane is an organic compound with a unique structure that includes a bromine atom, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane typically involves the bromination of a phenyl ring followed by the introduction of a cyclopropoxy group and a methylsulfane group. One common method involves the use of bromine and a suitable catalyst to brominate the phenyl ring. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol and a base. Finally, the methylsulfane group can be added using a thiol reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated phenyl derivatives.
Substitution: Amino or alkoxy-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceuticals and bioactive molecules. Research is ongoing to explore its potential as an antimicrobial or anticancer agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism by which (2-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that interact with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-chlorophenyl)(methyl)sulfane: Similar structure but with a chlorine atom instead of a cyclopropoxy group.
(5-Bromo-2-cyclopropoxyphenyl)(methyl)sulfane: Similar structure but with different positioning of the bromine and cyclopropoxy groups
Uniqueness
(2-Bromo-5-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C10H11BrOS |
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Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-bromo-4-cyclopropyloxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11BrOS/c1-13-10-6-8(4-5-9(10)11)12-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
BXAYEVMKESVWTF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)OC2CC2)Br |
Origin of Product |
United States |
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